Tetraethylammonium chloride hydrate

描述

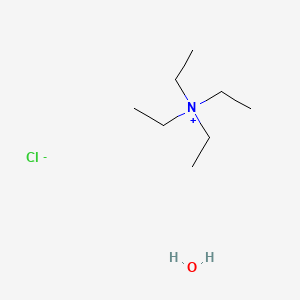

Tetraethylammonium chloride hydrate is a quaternary ammonium compound with the chemical formula ((C_2H_5)_4NCl \cdot xH_2O). It is a hygroscopic, colorless, crystalline solid that exists in two stable hydrates: the monohydrate and the tetrahydrate . This compound is widely used in various scientific research fields due to its unique properties and applications.

准备方法

Synthetic Routes and Reaction Conditions: Tetraethylammonium chloride hydrate is produced by the alkylation of triethylamine with ethyl chloride. The reaction typically occurs under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale alkylation processes. The reaction is carefully monitored to maintain the purity and yield of the compound. The resulting product is then crystallized and hydrated to obtain the monohydrate or tetrahydrate forms .

化学反应分析

Types of Reactions: Tetraethylammonium chloride hydrate undergoes various chemical reactions, including substitution and complex formation. It is known to block potassium channels non-specifically and inhibit relaxation induced by peroxynitrite .

Common Reagents and Conditions: Common reagents used in reactions with this compound include strong acids and bases, as well as other quaternary ammonium compounds. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .

Major Products Formed: The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, it can form complexes with various metal ions and participate in phase-transfer catalysis .

科学研究应用

Pharmaceutical Applications

Tetraethylammonium chloride hydrate serves as a crucial pharmaceutical intermediate . Its primary use lies in the synthesis of tetraethylammonium ions, which are instrumental in pharmacological and physiological studies. The compound has been explored for its potential in clinical applications, particularly in blocking potassium channels in excitable tissues.

Case Study: Potassium Channel Blocking

Tetraethylammonium ions are known to block voltage-gated potassium channels effectively. In studies involving squid axons, tetraethylammonium was shown to obstruct these channels from the inside, mimicking the effects of potassium ion depletion. This property makes it valuable for investigating the physiological roles of potassium channels in various tissues .

Organic Synthesis Applications

In organic chemistry, this compound is employed as a phase-transfer catalyst . It facilitates reactions that require the transfer of ions between different phases, enhancing reaction efficiency and yield.

Table: Comparative Efficacy of Tetraethylammonium Salts

| Reaction Type | Tetraethylammonium Chloride | Tetraethylammonium Bromide | Tetraethylammonium Iodide |

|---|---|---|---|

| Diarylurea Synthesis | High Yield | Moderate Yield | Low Yield |

| Hydroxyethylation of Carboxylic Acids | Low Yield | Moderate Yield | High Yield |

| N-Alkylation Reactions | Effective | More Effective | Less Effective |

This table illustrates that while tetraethylammonium chloride is effective for certain reactions, other salts may provide better yields depending on the specific chemical context .

Gas Hydrate Inhibition

Recent studies have investigated the use of tetraethylammonium salts as gas hydrate inhibitors . These compounds can suppress hydrate formation in natural gas pipelines, thereby preventing blockages and ensuring efficient flow assurance.

Case Study: Deep Eutectic Solvents

Research has shown that tetraethylammonium-based deep eutectic solvents exhibit superior gas hydrate inhibition compared to conventional thermodynamic hydrate inhibitors. The study evaluated the suppression behavior under varying temperature and pressure conditions, demonstrating significant potential for application in the oil and gas industry .

Toxicity and Safety Considerations

While this compound has valuable applications, its toxicity profile must be considered. The compound poses risks such as acute toxicity upon ingestion and skin irritation. Proper handling procedures should be followed to mitigate these risks during laboratory or industrial use .

作用机制

The mechanism of action of tetraethylammonium chloride hydrate involves blocking autonomic ganglia, calcium- and voltage-activated potassium channels, and nicotinic acetylcholine receptors . It can physically enter the pore of potassium channels and block them, thereby inhibiting their function . Additionally, it can either mimic or antagonize the actions of choline and acetylcholine .

相似化合物的比较

- Tetraethylammonium bromide

- Tetraethylammonium iodide

- Tetramethylammonium chloride

- Tetrabutylammonium chloride

生物活性

Tetraethylammonium chloride hydrate (TEAC) is a quaternary ammonium compound with significant biological activity, particularly in pharmacological and physiological research. This article delves into its mechanisms, applications, and relevant case studies, supported by detailed data tables and findings from diverse sources.

TEAC has the molecular formula and appears as a hygroscopic, colorless crystalline solid. It is often encountered in its monohydrate form. The compound is synthesized through the alkylation of triethylamine with ethyl chloride, resulting in tetraethylammonium ions that associate with chloride ions to form the final product .

TEAC acts primarily as a potassium channel blocker . Its mechanism involves competing with acetylcholine at nicotinic receptors, effectively blocking neurotransmission at autonomic ganglia. This property has made it a valuable tool in studying ion channel behavior and neuromuscular transmission .

Key Mechanisms:

- Ganglionic Blocking : TEAC inhibits the action of acetylcholine at nicotinic receptors, leading to reduced neurotransmission.

- Potassium Channel Inhibition : It non-specifically blocks K channels, which has implications for various physiological processes .

Biological Applications

TEAC has been utilized in various biological studies due to its effects on ion channels and neurotransmission. Below are some notable applications:

- Pharmacological Studies : It has been used to explore ganglionic blocking properties and the behavior of K channels in excitable tissues .

- Cardiovascular Research : TEAC has shown potential in improving cardiac and vascular function during early sepsis in animal models .

- Cancer Research : Studies indicate that TEAC induces apoptosis in glioma cells by modulating Bcl-2 family proteins, demonstrating its cytotoxic potential against certain cancer types .

Data Table: Summary of Biological Activities

| Biological Activity | Description |

|---|---|

| Ganglionic Blockade | Competitive antagonist at nicotinic receptors, reducing neurotransmission |

| Potassium Channel Blockade | Inhibits K currents, affecting various physiological processes |

| Cytotoxic Effects | Induces apoptosis in glioma cells; downregulates Bcl-2, upregulates Bax |

| Anti-inflammatory Properties | Reduces inflammatory responses in sepsis models |

| Applications in Drug Research | Used as a model compound for studying ion channel behavior |

Case Studies

-

Neuromuscular Transmission Studies :

A study demonstrated that TEAC effectively blocked K currents in rat aorta rings, providing insights into its role as a pharmacological agent for neuromuscular transmission research . -

Cancer Cell Apoptosis :

Research indicated that TEAC could induce apoptosis in glioma cells by altering the expression of key regulatory proteins (Bcl-2 family), suggesting potential therapeutic applications in oncology . -

Sepsis Models :

In animal models of sepsis, TEAC was found to improve hemodynamic properties and reduce inflammation, highlighting its potential utility in critical care settings .

Toxicity and Safety Considerations

While TEAC has valuable biological properties, it is also associated with certain toxic effects. It can cause skin and eye irritation upon contact and should be handled with appropriate personal protective equipment (PPE). The acute toxicity profile is comparable to other quaternary ammonium compounds like tetraethylammonium bromide and iodide .

常见问题

Basic Research Questions

Q. How is TEAC synthesized and purified for laboratory use, and what analytical methods validate its purity?

TEAC is synthesized by neutralizing tetraethylammonium hydroxide with hydrochloric acid, followed by recrystallization from ethyl acetate to achieve >99% purity . Purification involves drying under vacuum at 70°C for 3 hours . Iodometric titration is a standard method for purity validation, with reported assays showing 99.3% purity for related tetraethylammonium salts . Researchers should confirm hydration status (e.g., monohydrate vs. anhydrous) via thermogravimetric analysis (TGA), as molecular weight varies (165.7 for anhydrous; 183.72 for monohydrate) .

Q. What are the optimal storage and handling protocols for TEAC to mitigate hygroscopicity?

TEAC is highly hygroscopic and requires storage in airtight containers at 10–30°C, protected from moisture . For long-term stability, desiccants like silica gel should be used. Solutions should be prepared in anhydrous solvents (e.g., ethanol, water) and stored at room temperature for ≤6 months, with periodic pH checks (4.0–7.0 for 50 g/L aqueous solutions) .

Q. How do researchers prepare TEAC stock solutions for pharmacological studies, considering solubility and stability?

TEAC is water-soluble (≥100 mg/mL at 25°C) . For 10 mM solutions, dissolve 1.83 mg (monohydrate) or 1.66 mg (anhydrous) per mL of solvent. Use sterile filtration (0.22 µm) to remove particulates. Stability testing under experimental conditions (e.g., pH, temperature) is critical, as hydrolysis or ion exchange may occur in buffers .

Advanced Research Questions

Q. How does TEAC modulate K⁺ channels in neuropharmacological studies, and what experimental controls are required?

TEAC non-selectively blocks voltage-gated K⁺ channels by binding to the intracellular pore region, suppressing K⁺ currents in neurons (e.g., cochlear inner hair cells) . Experimental design should include:

- Positive controls (e.g., 4-aminopyridine for Kv1 family).

- Concentration gradients (0.1–10 mM) to assess dose-dependent effects .

- Parallel assays measuring Ca²⁺ currents to isolate K⁺-specific effects . Apoptosis studies in glioma cells require monitoring Bcl-2/Bax expression ratios via western blotting .

Q. What is TEAC’s mechanism in inhibiting gas hydrate formation, and how is its efficacy quantified?

TEAC disrupts hydrogen bonding in water molecules, delaying nucleation and growth of methane hydrates. Kinetic inhibition is tested using high-pressure autoclaves with methane/water systems. Key metrics include:

- Subcooling temperature (ΔT = equilibrium temperature − formation temperature).

- Induction time (delay in hydrate onset) . TEAC at 1–2 wt% reduces hydrate formation rates by 40–60% compared to traditional inhibitors like methanol .

Q. How is TEAC used as a structure-directing agent in mesoporous zeolite synthesis?

In zeolite beta (mBeta) synthesis, TEAC templates micropores by electrostatic interactions with silica precursors. A typical protocol involves:

- Mixing TEAC (0.5–1.0 mol%) with silicic acid hydrate and Na₂CO₃.

- Hydrothermal crystallization at 140°C for 48 hours . Post-synthesis, calcination removes TEAC, leaving a hierarchical pore structure. Characterization requires XRD for crystallinity and BET analysis for surface area .

Q. How are TEAC doses translated between animal models in preclinical studies?

Use body surface area (BSA) scaling with Km coefficients:

- Mouse-to-rat: Dose (rat) = Dose (mouse) × (Mouse Km / Rat Km) = 20 mg/kg × (3/6) = 10 mg/kg . Validate via plasma pharmacokinetics, as BSA scaling may underestimate renal clearance differences .

Q. What computational methods model TEAC’s solvation behavior and ion-pairing in aqueous systems?

Molecular dynamics (MD) simulations with explicit water molecules reveal that TEAC’s tetraethyl groups create hydrophobic hydration shells, reducing osmotic coefficients. Use OPLS-AA force fields and SPC/E water models. Key outputs include:

- Radial distribution functions (RDFs) for Cl⁻–water interactions.

- Solvent-averaged potentials to predict activity coefficients .

Q. Data Contradictions and Resolutions

- Molecular Weight Discrepancies: Anhydrous TEAC (C₈H₂₀ClN) has a molecular weight of 165.7, while the monohydrate (C₈H₂₀ClN·H₂O) is 183.72 . Always confirm hydration status via TGA or Karl Fischer titration.

- Purity Standards: Commercial grades vary (97–99%); prioritize suppliers providing NMR or HPLC data over titration alone .

属性

IUPAC Name |

tetraethylazanium;chloride;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20N.ClH.H2O/c1-5-9(6-2,7-3)8-4;;/h5-8H2,1-4H3;1H;1H2/q+1;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CALLTGJPWMIDPC-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](CC)(CC)CC.O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H22ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60583384 | |

| Record name | N,N,N-Triethylethanaminium chloride--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68696-18-4 | |

| Record name | N,N,N-Triethylethanaminium chloride--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetraethylammonium chloride monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。